2-(Benzyloxy)-5-chlorobenzaldehyde

Catalog No.
S669556
CAS No.
38544-16-0
M.F
C14H11ClO2
M. Wt
246.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-5-chlorobenzaldehyde

In API synthesis, free phenols deactivate aldehydes under basic conditions, causing low yields. 2-(Benzyloxy)-5-chlorobenzaldehyde overcomes this via a benzyloxy-protected phenol that withstands Knoevenagel/Wittig condensations, then cleaves by mild hydrogenolysis. The 5-chloro substituent provides a handle for Suzuki or Buchwald-Hartwig couplings, enabling late-stage diversification. Prevents side reactions without harsh Lewis acid deprotection.

  • High conversion in base-catalyzed steps vs. unprotected analogs.
  • Reliable cross-coupling for SAR exploration.
  • Mild deprotection preserves acid-sensitive functionalities.

Ideal for multi-step medicinal chemistry and library synthesis.

CAS Number

38544-16-0

Product Name

2-(Benzyloxy)-5-chlorobenzaldehyde

IUPAC Name

5-chloro-2-phenylmethoxybenzaldehyde

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

InChI

InChI=1S/C14H11ClO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

UKVVPQTUCJPTNI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O

Synonyms

2-(Benzyloxy)-5-chlorobenzaldehyde, 5-Chloro-2-(phenylmethoxy)benzaldehyde, 2-Benzyloxy-5-chlorobenzaldehyde, o-Benzyloxy-p-chlorobenzaldehyde, 2-(Phenylmethoxy)-5-chlorobenzaldehyde

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

2-(Benzyloxy)-5-chlorobenzaldehyde is an orthogonally protected aromatic building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials . Structurally, it features a reactive formyl group for C-C and C-N bond formation, a benzyloxy-protected phenolic oxygen, and a chlorine atom at the 5-position. The benzyloxy group serves as a masking agent that prevents side reactions at the phenol site during strongly basic or nucleophilic transformations [1]. Meanwhile, the 5-chloro substituent provides a dual function: it modulates the electronic properties of the resulting scaffold and serves as a reliable handle for late-stage transition-metal-catalyzed cross-coupling reactions. This combination of orthogonal protection and halogenation makes it a practical precursor for multi-step syntheses where both early-stage reactivity and late-stage structural diversification are required.

Attempting to substitute 2-(benzyloxy)-5-chlorobenzaldehyde with its unprotected analog, 5-chlorosalicylaldehyde, results in process failure during base-catalyzed reactions [1]. Under basic conditions (e.g., NaOEt or piperidine), the free phenol deprotonates to form a phenoxide anion, which donates electron density into the ring, deactivating the formyl group and reducing yields in Knoevenagel or Wittig condensations. Alternatively, substituting with a methoxy-protected analog (2-methoxy-5-chlorobenzaldehyde) introduces downstream processability issues. Methoxy groups require harsh, corrosive reagents like boron tribromide (BBr3) for cleavage, which can degrade sensitive functional groups or compromise the chloro substituent [2]. The benzyloxy group balances early-stage stability with mild late-stage cleavage (e.g., controlled hydrogenolysis), making it non-interchangeable for complex multi-step syntheses.

Electrophilicity in Base-Catalyzed Reactions

In base-catalyzed transformations such as the Knoevenagel condensation, the presence of a free phenolic hydroxyl group in the unprotected baseline (5-chlorosalicylaldehyde) leads to rapid phenoxide formation. This anionic state donates electron density to the aromatic ring, deactivating the formyl group toward nucleophilic attack and consuming base. By utilizing the benzyloxy-protected 38544-16-0, the electrophilicity of the aldehyde is fully preserved. Synthetic protocols demonstrate that 2-(benzyloxy)-5-chlorobenzaldehyde achieves conversion yields of approximately 80% in condensations with active methylene compounds under mild conditions (e.g., NaOEt, 35 °C), whereas the unprotected baseline suffers from sluggish kinetics and requires excess base .

Evidence DimensionAldehyde electrophilicity and condensation yield
Target Compound Data~80% yield in standard base-catalyzed condensations without excess base consumption
Comparator Or Baseline5-Chlorosalicylaldehyde (unprotected analog)
Quantified DifferencePrevents phenoxide-induced deactivation, eliminating the need for >2 equivalents of base and boosting condensation yields significantly.
ConditionsBase-catalyzed condensation (e.g., NaOEt in ethanol, 35 °C)

Buyers scaling up Wittig or Knoevenagel condensations must select the benzyloxy-protected precursor to ensure high yields and avoid base-consuming side reactions.

Benzyloxy vs. Methoxy Deprotection

When selecting a protected 5-chlorosalicylaldehyde derivative, process chemists evaluate methoxy versus benzyloxy protections. 2-Methoxy-5-chlorobenzaldehyde requires harsh Lewis acidic conditions (e.g., BBr3 at sub-zero temperatures) for demethylation, which can degrade sensitive downstream functional groups. In contrast, the benzyloxy group of 38544-16-0 can be selectively cleaved under milder conditions, such as specific mild Lewis acids or controlled hydrogenolysis[1]. This orthogonality allows chemists to preserve complex molecular architectures during late-stage deprotection, improving overall step economy.

Evidence DimensionDeprotection severity and reagent compatibility
Target Compound DataCleavable via mild conditions (e.g., controlled hydrogenolysis or mild Lewis acids)
Comparator Or Baseline2-Methoxy-5-chlorobenzaldehyde
Quantified DifferenceEliminates the requirement for highly reactive, corrosive reagents like BBr3, preventing downstream degradation.
ConditionsLate-stage phenol deprotection in complex API synthesis

Procurement of the benzyloxy analog reduces the need to handle hazardous BBr3 at scale and improves overall yield by preventing downstream degradation.

5-Chloro Cross-Coupling Capability

Compared to the unsubstituted 2-(benzyloxy)benzaldehyde, the presence of the 5-chloro substituent in 38544-16-0 provides a vector for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Stille, or Buchwald-Hartwig)[1]. This allows for the rapid diversification of the aromatic ring at the 5-position after the aldehyde has been converted into the desired core scaffold. The chloro group offers a balance of stability during early synthetic steps and reactivity during late-stage palladium-catalyzed functionalization, providing an addressable site for structural expansion.

Evidence DimensionSite-selective cross-coupling capability
Target Compound DataEnables Pd-catalyzed functionalization at the C5 position
Comparator Or Baseline2-(Benzyloxy)benzaldehyde (lacks halogen handle)
Quantified DifferenceIntroduces a specific, addressable electrophilic site for C-C or C-N bond formation, expanding the accessible chemical space.
ConditionsPalladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura)

For medicinal chemistry libraries, purchasing the 5-chloro derivative allows for divergent synthesis pathways that are impossible with the unhalogenated baseline.

Multi-Step API Scaffold Synthesis

This compound is selected when the synthetic route requires early-stage base-catalyzed reactions (such as Knoevenagel or Wittig condensations) where a free phenol would deprotonate and inhibit the reaction. The benzyloxy protection ensures high yields and processability without consuming excess base [1].

Medicinal Chemistry Library Generation

It is utilized for divergent library synthesis because the 5-chloro substituent acts as a reliable handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing chemists to explore structure-activity relationships at the 5-position compared to unhalogenated baselines [1].

Acid-Sensitive Target Synthesis

In workflows where late-stage phenol deprotection is required but the target molecule contains acid-sensitive moieties, this compound is procured instead of methoxy-protected analogs. The benzyloxy group can be cleaved under mild conditions, avoiding the harsh Lewis acids (like BBr3) that cause product degradation [1].

XLogP3

3.5

Wikipedia

2-(benzyloxy)-5-chlorobenzaldehyde

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